

Application Notes and Protocols for MPX-007 in Brain Slice Electrophysiology

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Compound of Interest

Compound Name: MPX-007

Cat. No.: B609315

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Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3] Given the crucial role of GluN2A-containing NMDA receptors in synaptic plasticity, learning, and memory, and their implication in various neurological and psychiatric disorders, **MPX-007** serves as a valuable pharmacological tool for investigating the specific functions of these receptors in the central nervous system.[1][4] These application notes provide a detailed protocol for utilizing **MPX-007** in electrophysiological recordings from acute brain slices, a key ex vivo preparation for studying synaptic function in a relatively intact neural circuit.

Mechanism of Action

MPX-007 acts as a negative allosteric modulator at the GluN1/GluN2A NMDA receptor interface. It binds to a site distinct from the glutamate and glycine binding sites, reducing the channel's probability of opening in response to agonist binding. This selective inhibition allows for the pharmacological dissection of the contribution of GluN2A-containing NMDA receptors to synaptic transmission and plasticity.

Quantitative Data Summary

The following tables summarize the quantitative data for **MPX-007** and the related compound MPX-004 from studies in heterologous expression systems and native brain tissue.

Table 1: Potency of **MPX-007** and MPX-004 in HEK cells expressing NMDA receptors.

Compound	Target	IC50 (nM)
MPX-007	GluN2A	27
MPX-004	GluN2A	79

Table 2: Potency of **MPX-007** and MPX-004 in Xenopus oocytes expressing NMDA receptors.

Compound	Target	IC50 (nM)
MPX-007	GluN2A	143 ± 10
MPX-004	GluN2A	198 ± 17

Table 3: Inhibition of NMDA receptor-mediated currents by **MPX-007** and MPX-004 in cultured rat cortical neurons.

Compound (at 10 µM)	Inhibition of NMDA-activated currents
MPX-007	~25-30%
MPX-004	~25-30%

Table 4: Effect of MPX-004 on NMDA receptor-mediated fEPSPs in rat hippocampal slices.

Compound	Maximum Inhibition	IC50
MPX-004	~60%	3.4 µM

Experimental Protocols

This section provides a detailed protocol for the preparation of acute brain slices and subsequent electrophysiological recording using **MPX-007**.

Protocol 1: Acute Brain Slice Preparation

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.

Materials:

- Animal: Sprague-Dawley rat (3-4 weeks old)
- Solutions:
 - NMDG-based slicing solution (see Table 5)
 - Artificial cerebrospinal fluid (aCSF) for recovery and recording (see Table 6)
- Equipment:
 - Vibrating microtome (vibratome)
 - Dissection tools (scissors, forceps, scalpel)
 - Beakers and Petri dishes
 - Carbogen gas (95% O₂ / 5% CO₂)
 - Water bath
 - Slice incubation chamber

Procedure:

- Anesthesia and Dissection:
 - Anesthetize the animal using an approved protocol.

- Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution to clear blood from the brain.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.
- Slicing:
 - Mount the brain onto the vibratome stage.
 - Submerge the brain in the ice-cold, carbogenated NMDG slicing solution in the vibratome buffer tray.
 - Cut coronal or sagittal slices (e.g., 300-400 μm thick) of the desired brain region (e.g., hippocampus or cortex).
- Recovery:
 - Transfer the slices to a holding chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.
 - Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.

Table 5: NMDG Slicing Solution Composition.

Component	Concentration (mM)
NMDG	92
KCl	2.5
NaH ₂ PO ₄	1.25
NaHCO ₃	30
HEPES	20
Glucose	25
Thiourea	2
Sodium Ascorbate	5
Sodium Pyruvate	3
MgSO ₄	10
CaCl ₂	0.5

Table 6: aCSF for Recovery and Recording Composition.

Component	Concentration (mM)
NaCl	124
KCl	2.5
NaH ₂ PO ₄	1.25
NaHCO ₃	26
Glucose	10
MgSO ₄	1
CaCl ₂	2

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology with MPX-007

This protocol describes how to perform whole-cell patch-clamp recordings to measure the effect of **MPX-007** on synaptic currents.

Materials:

- Prepared acute brain slices
- Recording Rig:
 - Upright microscope with IR-DIC optics
 - Micromanipulators
 - Patch-clamp amplifier and data acquisition system
 - Perfusion system
- Solutions:
 - Recording aCSF (see Table 6)
 - Intracellular solution (see Table 7)
 - **MPX-007** stock solution (dissolved in DMSO) and working solutions
- Electrodes: Borosilicate glass capillaries (3-6 M Ω resistance when filled)

Procedure:

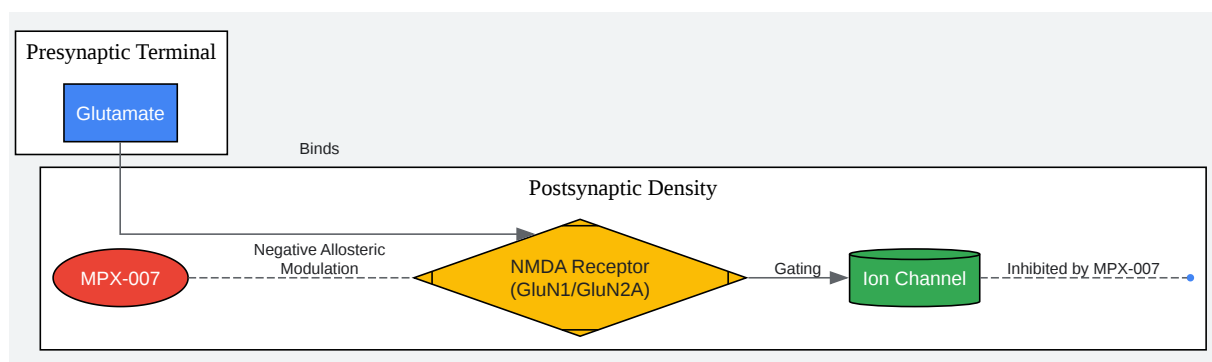
- Slice Placement and Perfusion:
 - Transfer a brain slice to the recording chamber on the microscope stage.
 - Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 ml/min.
- Cell Targeting and Patching:

- Using IR-DIC optics, identify a healthy neuron in the desired brain region (e.g., pyramidal neuron in the CA1 region of the hippocampus).
- Approach the neuron with a patch pipette filled with intracellular solution, applying positive pressure.
- Form a gigaohm seal ($>1\text{ G}\Omega$) between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Recording Synaptic Currents:
 - Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
 - Use a stimulating electrode to evoke synaptic responses in the afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
 - To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked with an antagonist (e.g., NBQX), and the cell can be depolarized to relieve the magnesium block of the NMDA receptor.
- Application of **MPX-007**:
 - Establish a stable baseline recording of evoked synaptic currents for at least 10 minutes.
 - Bath-apply **MPX-007** at the desired concentration by adding it to the perfusion aCSF.
 - Record the effect of **MPX-007** on the amplitude and kinetics of the NMDA receptor-mediated EPSCs.
 - After recording the effect, wash out the drug by perfusing with regular aCSF.

Table 7: K-Gluconate Based Intracellular Solution Composition.

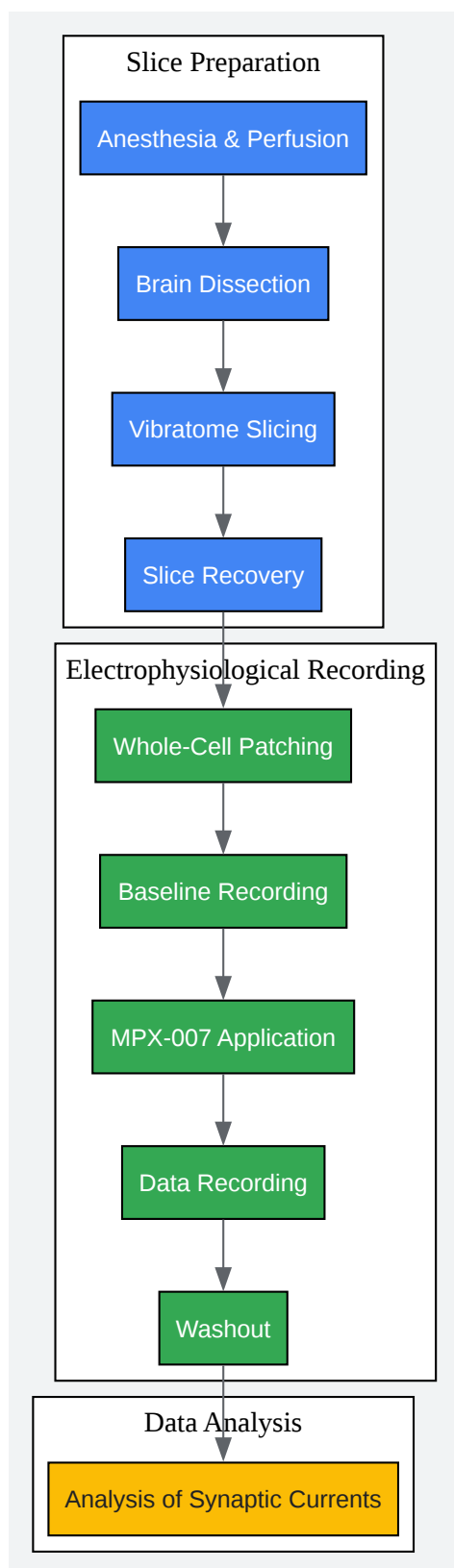
Component	Concentration (mM)
K-Gluconate	130
KCl	4
HEPES	10
EGTA	0.3
Mg-ATP	4
Na-GTP	0.3
Phosphocreatine	10

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of **MPX-007** at a glutamatergic synapse.



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Caption: Experimental workflow for brain slice electrophysiology with **MPX-007**.

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References

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